molecular formula C19H21ClN2O2 B2773384 N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide CAS No. 2411302-64-0

N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide

Cat. No. B2773384
CAS RN: 2411302-64-0
M. Wt: 344.84
InChI Key: FVYCCTWPBFLGOR-UHFFFAOYSA-N
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Description

N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BAM or BAM-15. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of BAM-15 involves the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a cellular energy sensor that regulates cellular metabolism and energy homeostasis. BAM-15 activates AMPK by increasing the AMP/ATP ratio, which leads to the activation of downstream signaling pathways that regulate cellular metabolism and energy production.
Biochemical and Physiological Effects:
BAM-15 has been shown to have several biochemical and physiological effects. It has been found to increase mitochondrial respiration and ATP production, reduce reactive oxygen species (ROS) production, and improve glucose uptake and insulin sensitivity. BAM-15 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

BAM-15 has several advantages for lab experiments. It is easy to synthesize, stable, and can be easily administered to cells and animals. However, BAM-15 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on BAM-15. One potential direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore the mechanism of action of BAM-15 in more detail, particularly its effects on mitochondrial function and cellular metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of BAM-15 for therapeutic applications.

Synthesis Methods

BAM-15 can be synthesized using a simple two-step reaction. The first step involves the condensation of benzhydrylamine with ethyl chloroacetate to form N-(benzhydrylamino) ethyl chloroacetamide. The second step involves the reaction of N-(benzhydrylamino) ethyl chloroacetamide with methylamine to form N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide.

Scientific Research Applications

BAM-15 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. BAM-15 has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by reducing oxidative stress and inflammation. It has also been shown to have potential in the treatment of cancer by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14(20)19(24)22(2)13-17(23)21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYCCTWPBFLGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylpropanamide

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